

Spectroscopic data interpretation for 4-Hydroxy-n-methylbutanamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Hydroxy-n-methylbutanamide
CAS No.: 37941-69-8
Cat. No.: B104137

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Interpretation of **4-Hydroxy-n-methylbutanamide**

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for **4-Hydroxy-n-methylbutanamide** (CAS: 37941-69-8), a key chemical intermediate.[1] As drug development and quality control demand unambiguous molecular characterization, a multi-technique spectroscopic approach is essential. This document synthesizes data from Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and validated structural profile. The interpretation herein is grounded in first principles, explaining the causal relationships between molecular structure and spectral output, thereby offering a self-validating framework for researchers and scientists in the field.

Molecular Overview & Structure

4-Hydroxy-n-methylbutanamide is a bifunctional molecule containing both a secondary amide and a primary alcohol. These functional groups dictate its chemical properties and are the primary focus of spectroscopic analysis.

Table 1: Core Molecular Properties

Property	Value	Source
Molecular Formula	C₅H₁₁NO₂	PubChem[2]
Molecular Weight	117.15 g/mol	PubChem[2]
IUPAC Name	4-hydroxy-N-methylbutanamide	PubChem[2]
CAS Number	37941-69-8	ChemicalBook[1]
Physical Form	Solid	ChemicalBook[1]

| Melting Point | 32-34 °C | Chemsrc[3] |

Caption: 2D Structure of **4-Hydroxy-n-methylbutanamide** with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principle & Experimental Causality

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is governed by the degree of shielding from the external magnetic field by surrounding electrons. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their resonance signal to a higher frequency (downfield). Spin-spin coupling, observed as signal splitting (multiplicity), reveals the number of protons on adjacent carbons, following the n+1 rule.

Standard Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Hydroxy-n-methylbutanamide** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile -OH and -NH protons, allowing for their observation and coupling.
- **Referencing:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.0 ppm.
- **Acquisition:** Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.
- **Deuterium Exchange:** To confirm the identity of -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.^[4]

Data Interpretation

The structure predicts five distinct proton signals, plus two from the exchangeable N-H and O-H groups.

Table 2: Predicted ¹H NMR Signal Assignments

Label (Protons)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H ⁵ (N-CH ₃)	~2.7 - 2.8	Doublet (d)	3H	Alkyl group attached to nitrogen; split by the single N-H proton.
H ² (-CH ₂ -C=O)	~2.2 - 2.4	Triplet (t)	2H	Methylene group alpha to a carbonyl, deshielded. Split by the two H ³ protons. [5]
H ³ (-CH ₂ -CH ₂ -CH ₂ -)	~1.8 - 2.0	Quintet (quin)	2H	Methylene group adjacent to two other methylene groups (H ² and H ⁴).
H ⁴ (-CH ₂ -OH)	~3.6 - 3.8	Triplet (t)	2H	Methylene group attached to an electronegative oxygen, strongly deshielded. [4] [6]
N-H	~5.0 - 6.5	Broad Singlet/Quartet	1H	Amide proton signal. Position is variable and concentration-dependent. [7] May couple to H ⁵ .

| O-H | ~1.0 - 5.0 | Broad Singlet | 1H | Alcohol proton signal. Position is highly variable due to hydrogen bonding.[\[6\]](#)[\[7\]](#) |

Caption: Labeled protons for correlation with ^1H NMR data.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Core Principle & Experimental Causality

^{13}C NMR spectroscopy maps the carbon skeleton of a molecule. Like ^1H NMR, chemical shifts are determined by the electronic environment. Carbonyl carbons are highly deshielded and appear far downfield. Carbons bonded to electronegative atoms (O, N) are also shifted downfield compared to simple alkane carbons. Standard ^{13}C NMR is proton-decoupled, meaning each unique carbon atom appears as a single line.

Standard Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-50 mg) is often beneficial due to the low natural abundance of the ^{13}C isotope.
- **Acquisition:** Acquire a proton-decoupled spectrum. A greater number of scans is required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- **Solvent Signal:** The deuterated solvent will produce a characteristic signal (e.g., CDCl_3 at ~77 ppm, DMSO-d_6 at ~39.5 ppm) that can be used for reference.

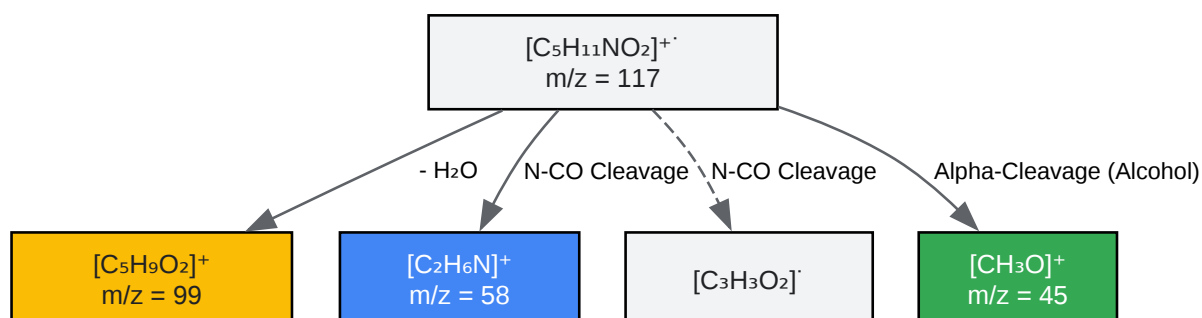
Data Interpretation

The molecule's symmetry allows for five distinct carbon signals.

Table 3: Predicted ^{13}C NMR Signal Assignments

Label (Carbon)	Chemical Shift (δ , ppm)	Rationale
C ¹ (C=O)	~172 - 175	Carbonyl carbon of a secondary amide, highly deshielded.[8]
C ⁴ (-CH ₂ -OH)	~60 - 62	Carbon bonded to the hydroxyl oxygen, significantly deshielded.[6][8]
C ² (-CH ₂ -C=O)	~32 - 35	Carbon alpha to the carbonyl group.
C ³ (-CH ₂ -CH ₂ -CH ₂ -)	~28 - 30	Alkane-like carbon, least affected by functional groups.

| C⁵ (N-CH₃) | ~25 - 27 | Methyl carbon attached to nitrogen. |



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-hydroxy-N-methylbutyramide | 37941-69-8 [chemicalbook.com]

- [2. Butanamide, 4-hydroxy-N-methyl- | C5H11NO2 | CID 169986 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 4-Hydroxy-N-methylbutanamide | CAS#:37941-69-8 | Chemsrvc \[chemsrc.com\]](#)
- [4. web.pdx.edu \[web.pdx.edu\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. chem.libretexts.org \[chem.libretexts.org\]](#)
- [7. ucl.ac.uk \[ucl.ac.uk\]](#)
- [8. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- To cite this document: BenchChem. [Spectroscopic data interpretation for 4-Hydroxy-n-methylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide\]](https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check